molecular formula C11H12BrNO3 B1443409 Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 1190223-12-1

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No. B1443409
M. Wt: 286.12 g/mol
InChI Key: UGLNCCLHSBPFFN-UHFFFAOYSA-N
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Description

“Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester” is a complex organic compound. It is a derivative of acetic acid where the hydrogen of the carboxyl group (-COOH) is replaced by a 2-[[(3-bromophenyl)methyl]amino]-2-oxo ethyl group .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 3-bromophenol with ethyl formate . The reaction is generally carried out at an elevated temperature and a catalyst is added to facilitate the reaction .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2 . The structure includes a bromophenyl group attached to an acetic acid moiety through a methyl bridge . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .


Physical And Chemical Properties Analysis

The compound is a colorless to pale yellow liquid . It has a relatively low boiling point and flash point and is soluble in organic solvents such as ethers, alcohols, and ketones .

Scientific Research Applications

  • Synthesis of Related Substances : This compound is involved in the synthesis of various chemical substances. For instance, the synthesis of 2-oxotetrahydrofuran-3-acetic acid and related compounds utilizes ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate, with the resulting ester undergoing hydrolysis and decarboxylation (McRae et al., 1943).

  • Synthesis of Ureido Sugars : It's used as an amination agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of heterocyclic compounds such as triazoles and coumarins, contributing to the formation of complex chemical structures with potential biological activities (Nurhan Gmrkolu et al., 2019).

  • Regioselective Synthesis : It is involved in the regioselective synthesis of novel 3‐thiazolidine acetic acid derivatives, demonstrating its utility in producing compounds with specific structural configurations (Li et al., 2011).

  • Synthesis of Antimicrobial Agents : This compound has been used in the synthesis of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, showing antimicrobial activity (Demirbas et al., 2004).

  • Synthesis of Acenaphtho Derivatives : The compound is also used in the synthesis of acenaphtho derivatives, which have been evaluated for their antitumor activity (Liu et al., 2006).

Safety And Hazards

Inhalation, smell, and ingestion of this compound should be avoided as it may cause harm to the human body . It is recommended to wear appropriate protective gloves, glasses, and a mask during operation to ensure adequate ventilation . Contact with skin and eyes should be avoided .

properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLNCCLHSBPFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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